molecular formula C20H25NO2 B4076422 N-(2-tert-butylphenyl)-4-phenoxybutanamide

N-(2-tert-butylphenyl)-4-phenoxybutanamide

Cat. No. B4076422
M. Wt: 311.4 g/mol
InChI Key: ABDMFNDFJVQVNN-UHFFFAOYSA-N
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Description

“N-(2-tert-butylphenyl)-4-phenoxybutanamide” is likely an organic compound that contains a tert-butylphenyl group, a phenoxy group, and a butanamide group . The tert-butylphenyl group is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a tert-butyl group (a central carbon atom attached to three methyl groups) attached .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Michael addition or Friedel-Crafts alkylation . For example, the desymmetrization of N-(2-tert-butylphenyl) maleimides was achieved through the vinylogous Michael addition of 3-substituted cyclohexenones .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of free radicals . For example, the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoIIpivalate or chloride led to the formation of free radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be determined using techniques such as mass spectrometry and NMR spectroscopy .

Future Directions

The future directions for research on “N-(2-tert-butylphenyl)-4-phenoxybutanamide” could include further studies on its synthesis, structure, and potential applications . For example, research could focus on the development of catalytic asymmetric synthetic strategies to access non-biaryl atropisomers rotating around a C–N chiral axis .

properties

IUPAC Name

N-(2-tert-butylphenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-20(2,3)17-12-7-8-13-18(17)21-19(22)14-9-15-23-16-10-5-4-6-11-16/h4-8,10-13H,9,14-15H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDMFNDFJVQVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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